Scientific Field: Biochemistry
Summary of Application: 3-Fluorophenol is used in research to study its metabolism by plant cell cultures.
Methods of Application: The plant cell cultures of Nicotiana tabacum are incubated with 2-fluorophenol for five days.
Results or Outcomes: The study found that N. tabacum cells converted 2-fluorophenol into its β-glucoside (60%) and β-gentiobioside (10%). 4-Fluorophenol was also glycosylated to its β-glucoside (32%) and β-gentiobioside (6%) by N. tabacum cells. On the other hand, N.
Scientific Field: Materials Science
Summary of Application: 3-Fluorophenol is used in the production of polymers, resins, and coatings.
Methods of Application: The specific methods of application in materials science can vary widely depending on the specific type of polymer, resin, or coating being produced.
Scientific Field: Environmental Science
Summary of Application: Fluoroaromatic compounds, including 3-Fluorophenol, are used as agrochemicals and released into the environment as pollutants.
Methods of Application: The specific methods of application in environmental science can vary widely depending on the specific type of agrochemical being produced.
Scientific Field: Organic Chemistry
Summary of Application: 3-Fluorophenol is used as a reagent in organic synthesis.
Methods of Application: The specific methods of application in organic synthesis can vary widely depending on the specific type of reaction being performed.
Scientific Field: Environmental Biotechnology
Summary of Application: 3-Fluorophenol is used in the study of degradation of fluorobenzene and its central metabolites by Burkholderia fungorum FLU100.
Methods of Application: The bacterium Burkholderia fungorum FLU100 was found to degrade fluorobenzene, and after a lag phase, it also degrades 3-fluorophenol completely.
Results or Outcomes: The study revealed 3-halocatechol to be a central metabolite of this new halobenzene degradation pathway.
Scientific Field: Pharmaceutical Chemistry
Summary of Application: 3-Fluorophenol is used in the synthesis of regorafenib, a medication used to treat cancer.
Methods of Application: The synthesis of regorafenib involves a 10-step process starting from 2-picolinic acid, 4-chloro-3-(trifluoromethyl)aniline, and 3-fluorophenol.
Results or Outcomes: The synthesis results in the production of regorafenib.
3-Fluorophenol is an aromatic compound characterized by the presence of a fluorine atom at the meta position of the phenolic ring. Its molecular formula is C₆H₅FO, and it has a molecular weight of approximately 112.10 g/mol. This compound is also known as m-fluorophenol and is recognized for its unique properties stemming from the electronegative fluorine atom, which influences its reactivity and interactions in various chemical environments .
The following reaction illustrates the deprotonation of 3-fluorophenol:
3-Fluorophenol exhibits biological activity that has been explored in various studies. It has shown potential antimicrobial properties and may influence certain biological pathways due to its structural characteristics. In particular, it has been investigated for its effects on enzyme activity and as a potential scaffold for drug development. The presence of the fluorine atom can enhance lipophilicity, potentially improving bioavailability .
Several methods exist for synthesizing 3-fluorophenol:
3-Fluorophenol finds applications in various fields:
Studies on the interactions of 3-fluorophenol with biological molecules have revealed its potential as a modulator of enzyme activity. Research indicates that it may interact with cytochrome P450 enzymes, influencing drug metabolism and efficacy. Additionally, its reactivity with nucleophiles suggests potential pathways for developing targeted therapies based on its structure .
Several compounds share structural similarities with 3-fluorophenol. Below is a comparison highlighting their unique features:
Compound Name | Structure Type | Unique Features |
---|---|---|
2-Fluorophenol | ortho-positioned | Higher acidity compared to 3-fluorophenol |
4-Fluorophenol | para-positioned | Greater steric hindrance affecting reactivity |
Phenol | no fluorine | Baseline for comparison; lacks halogen influence |
m-Chlorophenol | chlorine instead | Different electronegative properties affecting reactivity |
The unique positioning of the fluorine atom in 3-fluorophenol influences its chemical behavior significantly compared to these similar compounds, making it particularly valuable in synthetic applications and biological studies .
Corrosive;Acute Toxic;Irritant